1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS No.: 2034350-08-6
Cat. No.: VC4313901
Molecular Formula: C17H24N4OS
Molecular Weight: 332.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034350-08-6 |
---|---|
Molecular Formula | C17H24N4OS |
Molecular Weight | 332.47 |
IUPAC Name | 1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Standard InChI | InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) |
Standard InChI Key | NSTWENPCYKVWCX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The compound is systematically named 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, reflecting its IUPAC nomenclature. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 2034350-08-6 | |
Molecular Formula | ||
Molecular Weight | 332.5 g/mol | |
SMILES Notation | C1CC(C1)NC(=O)NCC(C2=CSC=C2)N3C(=C(C(=N3)C)C)C |
The SMILES string highlights the cyclopentyl group (), urea linkage (), and the pyrazole-thiophene hybrid structure .
Structural Features and Conformational Dynamics
The molecule’s core consists of:
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Cyclopentyl Substituent: Introduces steric bulk, potentially enhancing binding specificity in biological targets .
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Urea Linkage: Serves as a hydrogen-bond donor/acceptor, critical for drug-target interactions .
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Pyrazole-Thiophene Moiety: The 3,5-dimethylpyrazole ring fused to a thiophene group may engage in π-π stacking or hydrophobic interactions .
Computational models predict that the cyclopentyl group disrupts molecular planarity, reducing crystallization tendencies and improving solubility—a strategy documented in urea-based drug design .
Synthesis and Manufacturing
Traditional Urea Synthesis Routes
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Carbonyldiimidazole | -carbonyldiimidazole, amines | Mild conditions, high yield | Cost of reagents |
Oxidative Carbonylation | CO, amines, Pd catalysts | Atom-efficient, scalable | Requires high-pressure equipment |
For 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, EvitaChem reports a condensation reaction between a cyclopentylamine derivative and a preformed pyrazole-thiophene intermediate. The exact protocol remains proprietary, but analogous syntheses employ stepwise coupling under inert atmospheres .
Purification and Characterization
Post-synthesis purification typically involves column chromatography or recrystallization. Structural validation uses:
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NMR Spectroscopy: Confirms proton environments adjacent to the urea and heterocyclic groups.
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Mass Spectrometry: Verifies molecular weight (332.5 g/mol) and fragmentation patterns .
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: Expected peaks include at ~3350 cm (urea) and at ~1650 cm .
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UV-Vis: Absorption maxima near 270 nm, attributable to the thiophene and pyrazole chromophores.
Applications in Research and Industry
Medicinal Chemistry
As a urea derivative, this compound serves as:
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A scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability) .
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A probe for studying urea-protein interactions, leveraging its hydrogen-bonding capacity .
Agricultural Chemistry
Urea derivatives are employed in agrochemicals as herbicides and fungicides . While no direct studies exist, the thiophene moiety’s electron-rich structure could disrupt fungal cell walls.
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